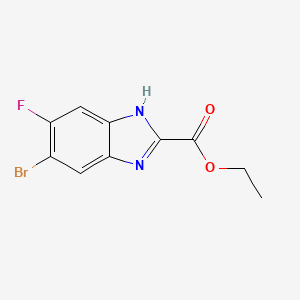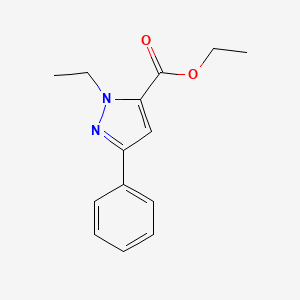
1-乙基-3-苯基-1H-吡唑-5-羧酸乙酯
描述
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C14H16N2O2. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
科学研究应用
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the effects would be diverse and could include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
The action, efficacy, and stability of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target cells or organisms.
生化分析
Biochemical Properties
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protein glycation. This compound interacts with various enzymes and proteins, including glycosyltransferases and oxidoreductases, which are crucial in metabolic pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to a decrease in the formation of advanced glycation end-products (AGEs). Additionally, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate has been shown to exhibit antioxidant properties, further contributing to its biochemical significance .
Cellular Effects
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate affects various types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly in the A549 lung cancer cell line . This compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and altering gene expression related to cell cycle regulation and apoptosis. Furthermore, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate impacts cellular metabolism by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Molecular Mechanism
The molecular mechanism of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of enzymes, such as glycosyltransferases, through hydrogen bonding and hydrophobic interactions. This binding results in the inhibition of enzyme activity, thereby reducing the formation of AGEs. Additionally, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate maintains its inhibitory effects on enzyme activity and continues to reduce oxidative stress in cells. Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inhibiting cancer cell proliferation. At higher doses, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is involved in several metabolic pathways, primarily those related to oxidative stress response and protein glycation. This compound interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing metabolic flux and metabolite levels. By inhibiting glycosyltransferase activity, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate reduces the formation of AGEs, thereby mitigating the adverse effects of protein glycation .
Transport and Distribution
Within cells and tissues, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. This compound interacts with transporters and binding proteins, facilitating its localization to specific cellular compartments. The distribution of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues .
Subcellular Localization
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate exhibits specific subcellular localization, primarily targeting the cytoplasm and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate interacts with enzymes involved in oxidative stress response, while in the mitochondria, it modulates mitochondrial function and reduces oxidative damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as nano-ZnO can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydropyrazoles, depending on the reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 5-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride
Uniqueness
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
属性
IUPAC Name |
ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGXNENSKKSZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2510908.png)
![3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2510909.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2510910.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2510911.png)
![1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2510912.png)
![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)
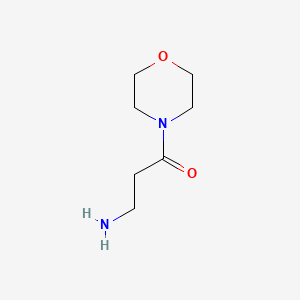
![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)
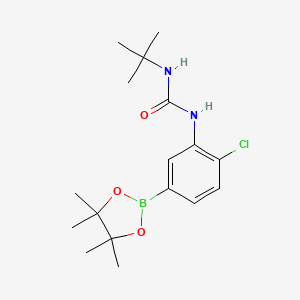
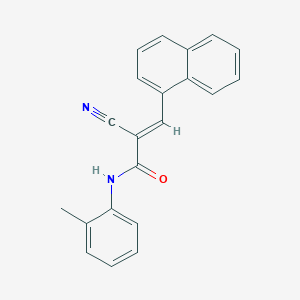
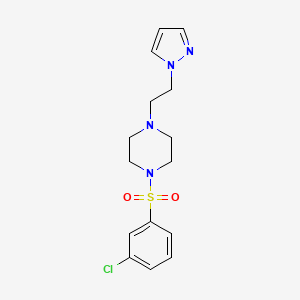
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)
